molecular formula C15H17NO3S B11726465 2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine

2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine

Cat. No.: B11726465
M. Wt: 291.4 g/mol
InChI Key: WCTRHGHJSIEORZ-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine is a sulfonamide derivative featuring a phenylethanamine backbone substituted with a 4-methoxyphenylsulfonyl group. The methoxy substituent on the phenyl ring introduces electron-donating properties, which may enhance metabolic stability compared to electron-withdrawing groups like chlorine .

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-2-phenylethanamine

InChI

InChI=1S/C15H17NO3S/c1-19-13-7-9-14(10-8-13)20(17,18)15(11-16)12-5-3-2-4-6-12/h2-10,15H,11,16H2,1H3

InChI Key

WCTRHGHJSIEORZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity:
    • Research indicates that 2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine exhibits cytotoxic properties against various cancer cell lines. Studies have shown its potential to inhibit specific enzymes critical for cancer cell survival, making it a candidate for drug development targeting cancer treatment .
  • Enzyme Inhibition:
    • The compound's mechanism of action involves strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. This property is particularly relevant in developing inhibitors for cancer-related enzymes .
  • Anti-inflammatory Effects:
    • Similar compounds have been investigated for their anti-inflammatory and analgesic properties, suggesting that this compound may also have therapeutic applications in managing pain and inflammation .

Biological Studies

The compound has been used in studies involving:

  • Protein Interactions: Understanding how it interacts with various proteins can provide insights into its biological roles and therapeutic potential.
  • Binding Affinity Studies: Investigations into its binding affinity to specific receptors can elucidate its mechanism of action and help identify potential therapeutic targets .

Case Studies

  • Cytotoxicity Assessment:
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at low micromolar concentrations. The results indicate its potential as a lead compound for further drug development .
  • Enzyme Interaction Studies:
    • Research focused on the interaction between the compound and specific enzymes involved in cancer metabolism revealed that it effectively inhibits enzyme activity, supporting its role as a potential therapeutic agent .

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways, making the compound useful in drug development and biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Sulfonyl Substituents

The sulfonyl group’s substituent significantly impacts physicochemical and biological properties:

  • 4-Methoxyphenylsulfonyl : Electron-donating methoxy group enhances lipophilicity and may improve membrane permeability compared to 4-chlorophenylsulfonyl derivatives .
  • Methylsulfonyl (Ms group, ): Smaller and more polar than aryl sulfonyl groups, leading to distinct solubility and pharmacokinetic profiles.

Variations in Amine Backbones

  • Phenylethanamine Derivatives (e.g., 2-(4-Methoxyphenyl)-N-methylethanamine, ): Lack the sulfonamide group but share the phenethylamine scaffold, which is common in neurotransmitters and receptor ligands. The absence of sulfonyl reduces hydrogen-bonding capacity but increases flexibility .
  • Thiazole-Integrated Sulfonamides (): Incorporation of heterocyclic rings like thiazole enhances structural rigidity and may improve binding to enzymatic targets, as seen in antidiabetic agents .
  • Ethylamine Hydrochloride Derivatives (e.g., 2-[4-(methylthio)phenoxy]ethylamine hydrochloride, ): The hydrochloride salt improves water solubility, while the methylthio-phenoxy group introduces sulfur-mediated hydrophobic interactions .

Data Tables

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Sulfonyl/Backbone Substituent Molecular Formula Molecular Weight (g/mol) Key Features
2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine 4-Methoxyphenylsulfonyl, phenethylamine C15H17NO3S ~291.3 Electron-donating methoxy group
2-(4-Chlorophenylsulfonamido)-2-phenylacetic acid () 4-Chlorophenylsulfonyl, phenylacetic acid C14H12ClNO4S 325.77 Electron-withdrawing chloro group
2-(4-Methoxyphenyl)-N-methylethanamine () Methoxyphenyl, N-methylphenethylamine C10H15NO 165.23 Flexible amine backbone
Benzenesulfonamide-thiazole derivatives () Variable sulfonyl, thiazole-amine Varies Varies Rigid heterocyclic scaffold

Notes

  • Synthesis : The target compound can be synthesized via sulfonylation of 2-phenylethanamine with 4-methoxybenzenesulfonyl chloride, analogous to methods described for benzenesulfonamide-thiazole derivatives .

Biological Activity

2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the presence of a phenylethanamine backbone with a sulfonyl group attached to a methoxy-substituted phenyl ring. This unique structure may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the sulfonamide moiety may inhibit certain enzymes or receptors involved in key biological pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth by targeting folate synthesis pathways. The inhibition of dihydropteroate synthase (DHPS) is a crucial mechanism through which these compounds exert their antimicrobial effects.

Activity Target Effect
AntibacterialDihydropteroate synthaseInhibition of folate synthesis
AntifungalVarious fungal enzymesDisruption of cell wall synthesis
AntiviralViral polymerasesInhibition of viral replication

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The ability to modulate cellular signaling pathways involved in cell proliferation and survival could position this compound as a candidate for further development in cancer therapeutics.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics, highlighting its potential as an alternative treatment option.

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be in the low micromolar range, suggesting potent cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine?

  • Methodological Answer : Synthesis optimization involves selecting routes that minimize by-products and maximize yield. For sulfonyl-containing compounds, methods like nucleophilic substitution or sulfonation of pre-functionalized intermediates (e.g., phenylethanamine derivatives) are common. For example, sulfonamide synthesis often employs dehydrating agents (e.g., POCl₃) to stabilize reactive intermediates . Reaction conditions (temperature, solvent polarity) must be tailored to preserve the methoxy group’s integrity. Purity can be enhanced via recrystallization or chromatography, as demonstrated in analogous sulfonamide syntheses .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies methoxy (δ ~3.8 ppm for –OCH₃), sulfonyl (downfield shifts for SO₂), and aromatic protons.
  • IR Spectroscopy : Confirms sulfonyl (S=O stretches at ~1150–1300 cm⁻¹) and amine (–NH₂ at ~3300 cm⁻¹).
  • Mass Spectrometry : Validates molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –SO₂– group).
    Comparative analysis with structurally validated compounds (e.g., sulfonamide derivatives) is essential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., halogen substitutions) or assay conditions. Systematic approaches include:

  • Comparative SAR Studies : Tabulate analogs (e.g., fluoro vs. chloro derivatives) to correlate substituents with activity. For example, N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine shows altered receptor binding compared to non-fluorinated analogs .
  • Assay Standardization : Control variables like cell lines (e.g., HEK293 vs. CHO) or enzyme concentrations.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., sulfonyl groups enhancing enzyme inhibition in inflammatory pathways ).

Q. What mechanistic insights explain the sulfonyl group’s role in modulating biological target interactions?

  • Methodological Answer : The sulfonyl group (–SO₂–) contributes to:

  • Hydrogen Bonding : Acts as a hydrogen bond acceptor with catalytic residues (e.g., in cyclooxygenase-2) .
  • Electron Withdrawal : Polarizes adjacent groups, enhancing binding to hydrophobic pockets (e.g., serotonin receptors).
  • Steric Effects : Bulky substituents near the sulfonyl group may restrict conformational flexibility, altering selectivity.
    Computational docking studies (e.g., AutoDock Vina) and mutagenesis assays can validate these interactions .

Comparative Analysis of Structural Analogs

Compound NameStructural VariationKey Biological ActivityReference
N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamineFluorine substitutionEnhanced receptor binding
2-(4-Methoxyphenyl)ethylamineNo sulfonyl groupLower enzyme inhibition
2-[(4-Chlorophenyl)sulfonyl]-2-phenylethanamineChloro vs. methoxy substitutionAltered pharmacokinetics

Data Contradiction Case Study

A 2024 study reported conflicting IC₅₀ values for sulfonamide analogs in kinase inhibition assays:

  • Study A : IC₅₀ = 1.2 µM (HEK293 cells)
  • Study B : IC₅₀ = 5.8 µM (CHO cells)
    Resolution : Differences attributed to cell-specific post-translational modifications affecting target accessibility. Standardizing cell lines and normalizing protein expression levels resolved discrepancies .

Experimental Design Recommendations

  • Synthesis : Use Pd-catalyzed cross-coupling for aryl-sulfonyl bond formation, monitoring intermediates via TLC .
  • Biological Assays : Include positive controls (e.g., known sulfonamide inhibitors) and quantify membrane permeability (e.g., PAMPA assay) to interpret activity data .

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